molecular formula C10H9ClN2O B082603 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one CAS No. 14580-22-4

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Cat. No. B082603
CAS RN: 14580-22-4
M. Wt: 208.64 g/mol
InChI Key: CWESERWNUIUBJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one derivatives involves various chemical pathways, including transition metal-free methods and condensation/cyclization reactions. Kamani et al. (2019) described the synthesis of a tolylthiopyrazol bearing methyl group via N-chlorosuccinimide mediated direct sulfenylation at room temperature, a process characterized by spectroscopic techniques and X-ray diffraction studies (Kamani et al., 2019). Additionally, Prabhudeva et al. (2017) synthesized a chlorophenyl-pyrazole derivative through a condensation/cyclisation reaction, emphasizing the role of hydrochloric acid in methyl alcohol under reflux conditions for the structural proof of the title molecule (Prabhudeva et al., 2017).

Molecular Structure Analysis

X-ray crystallography is a primary tool for analyzing the molecular structure of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one derivatives. The studies reveal that these compounds crystallize in various crystal systems, with molecular geometry confirmed through spectroscopic techniques and single-crystal X-ray diffraction. For example, the compound synthesized by Kamani et al. (2019) crystallizes in the monoclinic crystal class, providing detailed insight into its structural parameters (Kamani et al., 2019).

Scientific Research Applications

1. Synthesis of Ketamine

  • Summary of Application: This compound is used in the synthesis of ketamine, a drug used in both veterinary and human medicine .
  • Methods of Application: The synthesis of ketamine is done in five steps. First, cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid. Oxidation of the alkene gives the corresponding hydroxy ketone intermediate. The imination of this intermediate and rearrangement of the obtained imine finally produces ketamine .
  • Results or Outcomes: The new and efficient protocol developed for the synthesis of ketamine using this compound eliminates the need to use toxic bromine, which is used in most of the reported procedures for the synthesis of ketamine. It also results in high reaction yields and uses commercially available and safe materials .

2. Anticonvulsant and Antinociceptive Activity

  • Summary of Application: The compound is used in the synthesis of a substance that has shown anticonvulsant and antinociceptive (pain-relieving) activity .
  • Methods of Application: The compound is used to synthesize a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives .
  • Results or Outcomes: The most active substance synthesized using this compound showed more beneficial ED50 and protective index values than the reference drug—valproic acid (68.30 mg/kg vs. 252.74 mg/kg in the MES test and 28.20 mg/kg vs. 130.64 mg/kg in the 6 Hz (32 mA) test, respectively) .

3. Riot Control Agent

  • Summary of Application: This compound is used in the synthesis of [(2-Chlorophenyl)methylene]malononitrile, also known as CS tear gas, a widely used riot control agent .
  • Methods of Application: The compound is typically used in the form of a fine powder or aerosol .

4. Burn Injury Treatment

  • Summary of Application: Exposure to [(2-Chlorophenyl)methylene]malononitrile can cause burn injuries through flame, contact, and chemical mechanisms, necessitating diverse medical treatments .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It can include toxicity information, safety precautions, and first aid measures.


Future Directions

This involves discussing potential future research directions. For a drug, this could involve potential new therapeutic applications. For other compounds, it could involve potential new synthetic methods or reactions.


I hope this general information is helpful. If you have a different compound or a specific question about “1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one”, feel free to ask!


properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWESERWNUIUBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065790
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

CAS RN

14580-22-4
Record name 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14580-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Batezila, W Holzer - Molbank, 2010 - mdpi.com
The title compound was prepared by treatment of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride/Ca (OH) 2 in 1, 4-dioxane and subsequent cyclization of …
Number of citations: 1 www.mdpi.com
CR Wang, TB Ng, L Li, JC Fang, Y Jiang… - Journal of Pharmacy …, 2011 - academic.oup.com
Objective The intent of this study was to purify and characterize a polysaccharide named LA from the fruiting bodies of the edible mushroom Pleurotus abalones. Methods The 120-kDa …
Number of citations: 64 academic.oup.com
N Li, L Li, JC Fang, JH Wong, TB Ng, Y Jiang… - Bioscience …, 2012 - portlandpress.com
A novel antioxidant polysaccharide–peptide complex LB-1b from the fruiting bodies of the edible abalone mushroom (Pleurotus abalonus) was purified and identified. The structural …
Number of citations: 105 portlandpress.com
Z Amiri, M Bayat - Molecular Diversity, 2021 - Springer
A simple approach for the synthesis of spiroacenaphthylene-pyranopyrazole derivatives was achieved via the reaction between acenaphthoquinone, pyrazolones, and activated …
Number of citations: 1 link.springer.com

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